

# physical and chemical properties of Methyl 3-oxocyclobutanecarboxylate

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## Compound of Interest

Compound Name: Methyl 3-oxocyclobutanecarboxylate

Cat. No.: B044603

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## An In-depth Technical Guide to Methyl 3-oxocyclobutanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Methyl 3-oxocyclobutanecarboxylate**, a versatile building block in organic synthesis. This document details its characteristics, synthesis, and key reactions, offering valuable information for its application in research and development, particularly in the pharmaceutical industry.

## Core Physical and Chemical Properties

**Methyl 3-oxocyclobutanecarboxylate** is a cyclic ketoester that typically presents as a colorless to pale yellow liquid or a low-melting solid at room temperature.<sup>[1]</sup> It possesses a four-membered carbon ring, which imparts significant ring strain, influencing its reactivity.

## Physicochemical Data

The following tables summarize the key quantitative data for **Methyl 3-oxocyclobutanecarboxylate**.

Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>3</sub>	[2][3]
Molecular Weight	128.13 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid or low-melting solid	
Boiling Point	188.0 ± 33.0 °C (Predicted)	[2]
98 °C at 15 mmHg	[4]	
Density	1.219 g/mL	[2]
Refractive Index	1.473	
Flash Point	73 °C	[4]
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and acetone.	
pKa	Data not available	

## Spectral Data

Spectrum Type	Key Features	Source
$^1\text{H}$ NMR (400 MHz, $\text{CDCl}_3$ )	$\delta$ 3.78 (s, 3H), 3.40-3.47 (m, 2H), 3.22-3.34 (m, 3H)	[2]
$^{13}\text{C}$ NMR	Predicted peaks for C=O (ketone), C=O (ester), $-\text{OCH}_3$ , and cyclobutane carbons. Ketone C=O is expected around 200-210 ppm, ester C=O around 170-175 ppm, $-\text{OCH}_3$ around 50-55 ppm, and aliphatic carbons in the 20-50 ppm range.	
Infrared (IR)	Characteristic peaks are expected for the ketone C=O stretch (around $1785\text{ cm}^{-1}$ , typical for strained cyclic ketones), the ester C=O stretch (around $1735\text{--}1750\text{ cm}^{-1}$ ), and C-O stretches ( $1000\text{--}1300\text{ cm}^{-1}$ ).	[5]

## Synthesis of Methyl 3-oxocyclobutanecarboxylate

The most common method for the synthesis of **Methyl 3-oxocyclobutanecarboxylate** is the acid-catalyzed esterification of 3-oxocyclobutanecarboxylic acid with methanol.

### Experimental Protocol: Esterification

Materials:

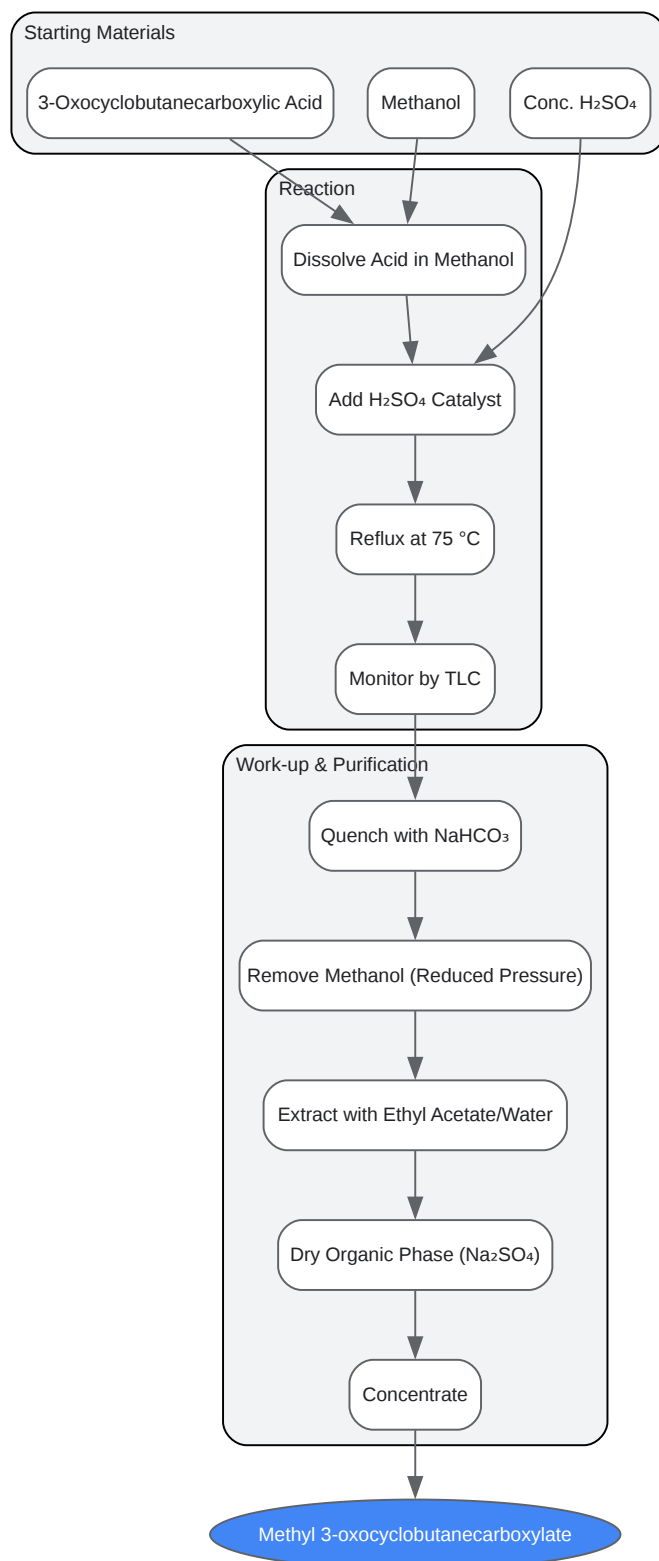
- 3-oxocyclobutanecarboxylic acid (1 g, 8.77 mmol)
- Methanol (appropriate amount to dissolve the acid)
- Concentrated sulfuric acid (0.2 mL)

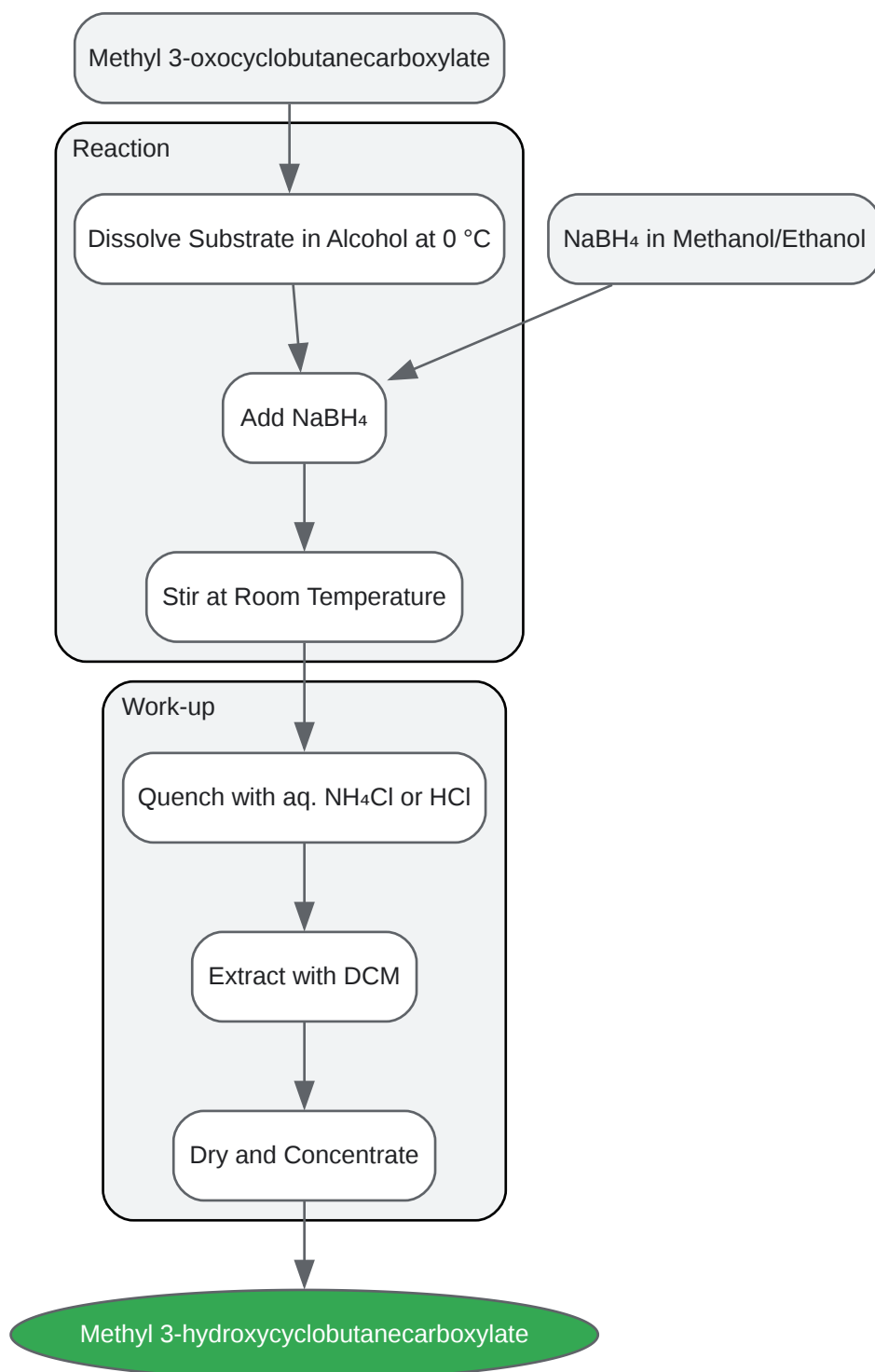
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Water
- Anhydrous sodium sulfate

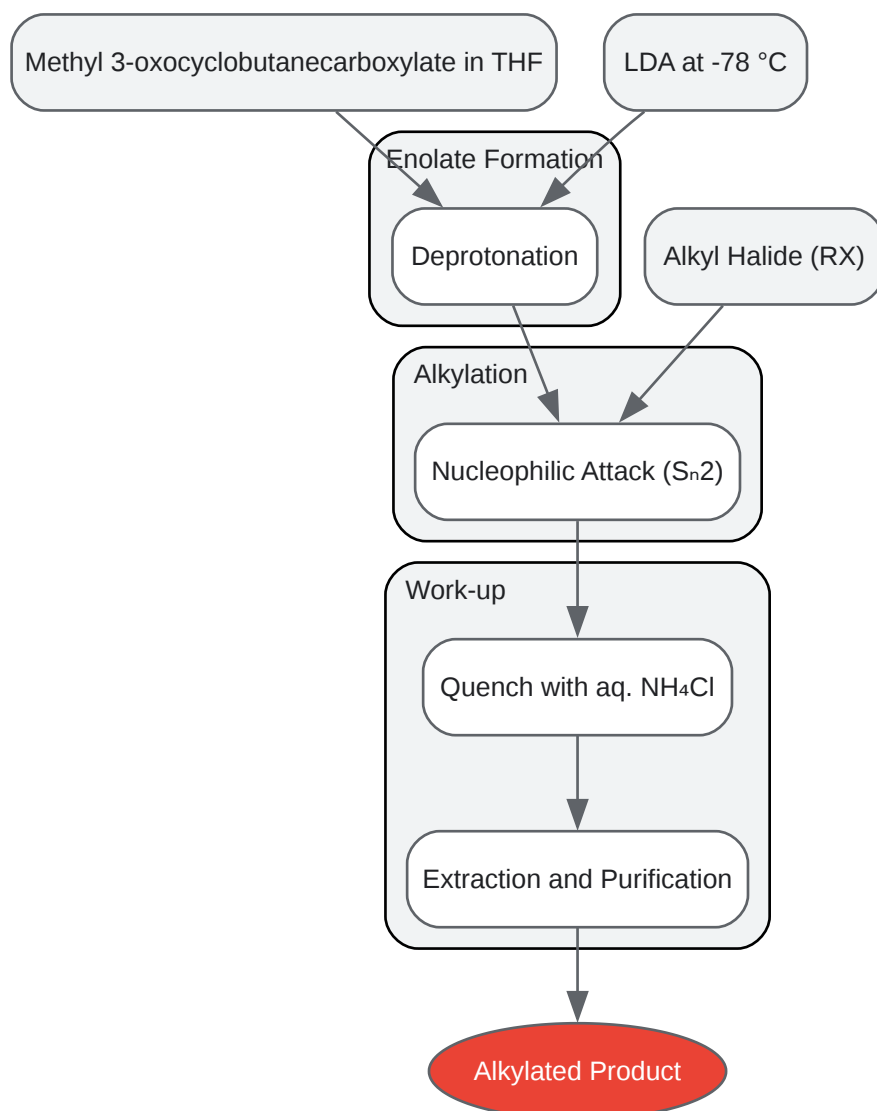
#### Procedure:

- Dissolve 3-oxocyclobutanecarboxylic acid in methanol in a round-bottom flask.
- Slowly add concentrated sulfuric acid dropwise to the solution.
- Heat the reaction mixture to reflux at 75 °C.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and quench by adding saturated sodium bicarbonate solution.
- Remove methanol by distillation under reduced pressure.
- Extract the resulting residue with ethyl acetate and water.
- Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **Methyl 3-oxocyclobutanecarboxylate** as a colorless oil.[\[2\]](#)

## Synthesis Workflow







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